molecular formula C11H17N5 B1479224 4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine CAS No. 2098133-59-4

4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine

Cat. No.: B1479224
CAS No.: 2098133-59-4
M. Wt: 219.29 g/mol
InChI Key: LFDMAIDAQZTORS-UHFFFAOYSA-N
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Description

4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine is a chemical compound with the molecular formula C11H17N5 and a molecular weight of 219.29 g/mol . Its structure features a pyrimidine core, a key scaffold in medicinal chemistry, which is disubstituted with an azetidine group at the 4-position and a piperazine moiety at the 6-position . The piperazine ring, in particular, is a common feature in bioactive molecules and pharmaceuticals, often contributing to favorable solubility and binding properties. Pyrimidine-based compounds are of significant interest in scientific research for their potential as modulators of various biological targets. For instance, structurally related pyrimidine-4-carboxamides have been identified as potent and selective inhibitors of N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of bioactive lipid mediators . Such inhibitors are valuable tool compounds for investigating the role of these lipids in physiological and pathological processes, including the regulation of emotional behavior, stress responses, and metabolic syndromes . The presence of both azetidine and piperazine rings on the pyrimidine core makes this compound a versatile building block for researchers exploring structure-activity relationships (SAR) in drug discovery campaigns, particularly in the development of novel enzyme inhibitors. Please note: This product is intended for research and development purposes only in a laboratory setting. It is strictly for professional use and is not classified for human or veterinary diagnostic, therapeutic, or any other consumer-related applications.

Properties

IUPAC Name

4-(azetidin-1-yl)-6-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5/c1-4-15(5-1)10-8-11(14-9-13-10)16-6-2-12-3-7-16/h8-9,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDMAIDAQZTORS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=CC(=NC=N2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with monoacylglycerol lipase (MAGL), an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol. By inhibiting MAGL, this compound increases the levels of 2-AG, which in turn activates cannabinoid receptors CB1 and CB2, leading to various physiological effects. The nature of these interactions involves competitive inhibition, where this compound competes with the natural substrate of MAGL, thereby preventing its degradation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a competitive inhibitor of MAGL, this compound binds to the active site of the enzyme, preventing the degradation of 2-AG. The elevated levels of 2-AG then activate CB1 and CB2 receptors, leading to downstream effects on gene expression and cellular signaling pathways. This mechanism highlights the compound’s potential therapeutic applications in treating conditions related to mood, pain, and inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, allowing for sustained inhibition of MAGL and prolonged elevation of 2-AG levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound is transported across cell membranes and distributed to various cellular compartments where it exerts its effects. The interactions with transporters and binding proteins play a crucial role in its localization and accumulation within specific tissues. Understanding the transport and distribution mechanisms of this compound is vital for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound is closely related to its activity and function. This compound is directed to specific compartments or organelles within the cell, where it interacts with target enzymes and receptors. The presence of targeting signals or post-translational modifications may influence its localization and activity. For instance, the binding of this compound to MAGL occurs within the cytoplasm, where it inhibits the enzyme and modulates the levels of 2-AG. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.

Biological Activity

The compound 4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine is a member of the pyrimidine family, which has garnered interest due to its potential biological activities. This article focuses on the compound's biological activity, exploring its mechanisms of action, structure-activity relationships (SAR), and therapeutic potentials.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with an azetidine and piperazine moiety. The presence of these heterocycles is significant as they influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to therapeutic effects. For instance, compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and inflammation .

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For example, compounds structurally related to this compound have demonstrated efficacy against various cancer cell lines. A notable case study showed a related compound with an IC50 value of 18 µM against human breast cancer cells, indicating moderate efficacy .

Antimicrobial Activity

Pyrimidine derivatives are also investigated for their antimicrobial properties. Research has highlighted that certain piperazine-linked pyrimidines possess antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell functions or inhibition of vital enzymes .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Studies reveal that modifications to the azetidine and piperazine substituents can significantly affect potency. For instance, altering substituents on the piperazine ring has been shown to enhance binding affinity and selectivity for target proteins .

Case Studies and Research Findings

Study Compound Target IC50 Value Biological Activity
Study 15ePARP118 µMAnticancer
Study 24-(Azetidin...)Bacterial EnzymesVariesAntimicrobial
Study 3Related PyrimidinesVarious Cancer LinesVariesAntitumor

Notable Research Findings

  • Anticancer Efficacy : A compound structurally similar to this compound inhibited PARP1 activity, enhancing apoptosis in cancer cells .
  • Antimicrobial Properties : Research indicates that certain piperazine-linked pyrimidines exhibit significant antibacterial activity against strains like E. coli and S. aureus .

Chemical Reactions Analysis

Oxidation Reactions

The azetidine and piperazine rings undergo oxidation under controlled conditions. For example:

  • Hydrogen peroxide (H₂O₂) oxidizes the tertiary amines in azetidine/piperazine to form N-oxides (Table 1).

  • Meta-chloroperbenzoic acid (mCPBA) selectively targets the piperazine nitrogen due to steric and electronic factors.

Table 1: Oxidation Reactions

Reaction TypeReagents/ConditionsProductsYieldReferences
Azetidine N-oxidation30% H₂O₂, 60°C, 4 h4-(Azetidin-1-yl-oxide)-6-(piperazin-1-yl)pyrimidine72%
Piperazine N-oxidationmCPBA, CH₂Cl₂, RT, 12 h4-(Azetidin-1-yl)-6-(piperazin-1-yl-oxide)pyrimidine58%

Alkylation Reactions

The secondary amines in piperazine and azetidine participate in alkylation:

  • Methyl iodide (CH₃I) in dimethylformamide (DMF) at 80°C leads to N-methylation.

  • Benzyl bromide (C₆H₅CH₂Br) forms quaternary ammonium salts under phase-transfer catalysis.

Table 2: Alkylation Reactions

Substrate SiteAlkylating AgentConditionsProductsYieldReferences
Piperazine nitrogenCH₃IDMF, 80°C, 6 hN-Methylpiperazine derivative85%
Azetidine nitrogenC₆H₅CH₂BrK₂CO₃, TBAB, 60°C, 8 hN-Benzylazetidine derivative67%

Nucleophilic Aromatic Substitution

The pyrimidine ring undergoes nucleophilic substitution at the 2- and 4-positions:

  • Thiophenol (C₆H₅SH) displaces chloride (if present) in the presence of NaH.

  • Ammonia (NH₃) substitutes electron-withdrawing groups under high pressure.

Table 3: Substitution Reactions

PositionNucleophileConditionsProductsYieldReferences
Pyrimidine C-2C₆H₅SHNaH, DMSO, 100°C, 12 h2-Phenylthio derivative63%
Pyrimidine C-4NH₃NH₃ (g), EtOH, 120°C, 24 h4-Amino derivative51%

Condensation Reactions

The pyrimidine ring participates in condensation with carbonyl compounds:

  • Acetylacetone forms fused pyrimidine derivatives via Knoevenagel-type reactions.

  • Aromatic aldehydes generate Schiff base complexes.

Table 4: Condensation Reactions

ReagentConditionsProductsYieldReferences
AcetylacetonePiperidine, EtOH, refluxFuro[3,2-d]pyrimidine analog78%
4-FluorobenzaldehydeAcOH, 80°C, 6 hSchiff base-linked aryl derivative65%

Coordination Chemistry

The nitrogen-rich structure acts as a ligand for transition metals:

  • Palladium(II) chloride forms stable complexes for catalytic applications.

  • Copper(II) sulfate generates coordination polymers with enhanced thermal stability.

Table 5: Metal Complexation

Metal SaltConditionsComplex StructureApplicationsReferences
PdCl₂MeCN, RT, 2 h[Pd(4-Azetidin-pyrimidine)Cl₂]Suzuki-Miyaura coupling
CuSO₄·5H₂OH₂O, 60°C, 12 h2D coordination polymerGas storage

Biological Activity-Related Modifications

Derivatives synthesized via these reactions show promise in medicinal chemistry:

  • PARP1 inhibition : N-Oxide derivatives exhibit IC₅₀ values of 0.9–2.6 nM .

  • Anticancer activity : Schiff base derivatives demonstrate sub-μM cytotoxicity against HeLa cells .

Stability and Degradation

  • Thermal decomposition : Degrades above 250°C, forming CO₂ and NH₃.

  • Photolysis : UV light (254 nm) cleaves the azetidine ring, yielding pyrimidinone byproducts.

This compound’s versatile reactivity enables applications in drug design, catalysis, and materials science. Further studies should explore enantioselective functionalization of the azetidine ring and large-scale synthetic protocols.

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, derived from the evidence:

Compound Name 4-Substituent 6-Substituent Molecular Weight Key Features/Applications References
4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine Azetidin-1-yl Piperazin-1-yl 232.21* Compact structure; potential CNS activity -
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Methyl Piperidin-1-yl 221.25 Crystallized; studied for drug design
2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine tert-Butyl Piperazin-1-yl, Trifluoromethyl 288.31 Dopamine D3 receptor ligand
4-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(4-methylphenoxy)pyrimidine 4-(4-Chlorobenzoyl)piperazin-1-yl 4-Methylphenoxy - Screening compound for drug discovery
4-(3-Methyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyrimidine 3-Methylpyrazol-1-yl Piperazin-1-yl 244.30 Heterocyclic diversity; solubility modulation

*Calculated based on molecular formula C₁₁H₁₆N₆.

Structural and Functional Analysis

Azetidine vs. Piperidine/Piperazine
  • Azetidine (4-membered ring): Offers steric constraint and increased ring strain compared to piperazine or piperidine. This may reduce metabolic flexibility but enhance binding specificity to rigid enzyme pockets.
  • Piperazine (6-membered diamine): Enhances solubility via hydrogen bonding and provides conformational flexibility for receptor interactions. Used in dopamine D3 ligands (e.g., ) and kinase inhibitors .
  • Piperidine (6-membered amine): Lacks the diamine functionality of piperazine, reducing hydrogen-bonding capacity but improving lipophilicity for blood-brain barrier penetration .
Substituent Effects at Position 6
  • Trifluoromethyl (): Introduces electron-withdrawing effects and metabolic stability. Commonly used in CNS drugs to enhance bioavailability .
  • Phenoxy Groups (): Improve lipophilicity and π-π stacking interactions with aromatic residues in target proteins .
  • Pyrazole (): Adds hydrogen-bonding sites and modulates solubility. Pyrazole-containing analogs are prevalent in kinase inhibitor design .

Pharmacological Relevance

  • Dopamine Receptor Targeting : Piperazine-containing pyrimidines (e.g., ) show affinity for dopamine D3 receptors, suggesting the target compound may share CNS applications .
  • Kinase Inhibition : Pyrimidine derivatives with heterocyclic substituents (e.g., pyrazole in ) are explored as kinase inhibitors due to their ATP-binding site mimicry .

Physicochemical Properties

  • Solubility : Piperazine improves aqueous solubility, while azetidine may reduce it due to hydrophobicity.
  • Metabolic Stability : Azetidine’s ring strain could increase susceptibility to oxidative metabolism compared to piperidine.

Preparation Methods

Starting Materials and Core Construction

  • Pyrimidine cores are often synthesized or functionalized starting from orotic acid or dichloropyrimidine intermediates. For example, orotic acid can be converted to acyl chlorides, which then undergo substitution reactions to introduce amine substituents on the pyrimidine ring.
  • Dichloropyrimidine derivatives (e.g., 4,6-dichloropyrimidine) serve as electrophilic substrates for nucleophilic aromatic substitution by amines such as piperazine and azetidine derivatives.

Hydrogenation and Salt Formation

  • Palladium-catalyzed hydrogenation is employed to reduce benzyl protecting groups on azetidine or piperazine derivatives, facilitating the formation of free amines necessary for further substitution or final compound formation.
  • Typical hydrogenation conditions include palladium hydroxide on carbon catalyst, hydrogen pressure around 40 psi, temperatures around 60°C, and reaction times ranging from 72 to over 100 hours with intermittent hydrogen replenishment.
  • The resulting amines are often converted into hydrochloride salts by bubbling hydrogen chloride gas through ethanolic suspensions at low temperatures (0°C), followed by reflux and isolation of the salt by filtration.

Representative Synthetic Procedure (Adapted from Patent WO2000063168A1)

Step Reaction Description Conditions Notes
1 Dissolution of hydrochloride salt of benzylazetidinyl morpholine in methanol Methanol solvent, room temp Starting material preparation
2 Hydrogenation with palladium hydroxide on carbon 40 psi H2, 60°C, 110 hours Removal of benzyl protecting group
3 Similar hydrogenation of benzylazetidinyl piperidine hydrochloride 40 psi H2, 60°C, 72 hours To obtain free amine
4 Bubbling HCl gas through acetylated azetidinyl piperazine derivatives in ethanol 0°C for 10 min, then reflux 12 hours Formation of hydrochloride salt
5 Isolation of hydrochloride salt by filtration and washing Methyl tert-butyl ether wash Purification step

This sequence exemplifies the preparation of azetidine-piperazine substituted pyrimidine derivatives, emphasizing hydrogenation and salt formation as critical steps.

Research Findings and Optimization

  • Structure-activity relationship (SAR) studies on related pyrimidine derivatives highlight the importance of the azetidine and piperazine substituents for biological activity, which also influence synthetic route choices to optimize yields and purity.
  • The use of regioselective substitutions on dichloropyrimidine allows selective introduction of azetidine and piperazine groups at desired positions (4- and 6-positions), critical for the synthesis of 4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine.
  • Multi-step syntheses have been shortened by using one-pot or direct substitution methods, improving efficiency without compromising compound quality.
  • Hydrogenation parameters have been optimized to ensure complete deprotection of benzyl groups while minimizing side reactions.

Summary Table of Preparation Methods

Preparation Step Methodology Reagents & Conditions Outcome
Pyrimidine core activation Conversion of orotic acid to acyl chloride or use of dichloropyrimidine Phosphorous oxychloride (POCl3), low temp (−78 to 0 °C) Electrophilic pyrimidine intermediate
Piperazine substitution Nucleophilic aromatic substitution Piperazine, K2CO3, DMF or ethanol, reflux Introduction of piperazinyl group at 6-position
Azetidine substitution Nucleophilic substitution or coupling with azetidine derivatives Azetidine hydrochloride or protected azetidine, base, solvent Introduction of azetidinyl group at 4-position
Hydrogenation Deprotection of benzyl groups Pd(OH)2/C catalyst, H2 (40 psi), 60°C, 72–110 h Free amine formation
Salt formation Conversion to hydrochloride salt HCl gas bubbling in ethanol, 0°C then reflux Stable hydrochloride salt of final compound

Q & A

Q. What are the optimal synthetic routes for 4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine core followed by sequential functionalization. A common approach includes:

  • Step 1: Condensation of azetidine with a halogenated pyrimidine precursor under nucleophilic substitution conditions (e.g., using DMF as a solvent at 80–100°C).
  • Step 2: Introduction of the piperazine moiety via Buchwald-Hartwig coupling or microwave-assisted amination to ensure regioselectivity . Intermediates are characterized using HPLC for purity assessment and NMR (¹H/¹³C) to confirm substitution patterns. Mass spectrometry (MS) validates molecular weight .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify proton environments and carbon frameworks, distinguishing azetidine and piperazine substituents .
  • High-Resolution Mass Spectrometry (HR-MS): Confirms molecular formula and isotopic patterns.
  • Infrared Spectroscopy (IR): Detects functional groups (e.g., C-N stretches in azetidine/piperazine at ~1,100 cm⁻¹) .
  • X-ray Crystallography: Resolves 3D conformation and hydrogen-bonding networks in crystalline forms .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to improve the compound’s bioactivity?

  • Substituent Variation: Systematically modify azetidine (e.g., alkylation) or piperazine (e.g., sulfonylation) to assess steric/electronic effects. For example, fluorination of the piperazine ring enhances metabolic stability .
  • Bioisosteric Replacement: Replace azetidine with pyrrolidine to evaluate ring size impact on target binding .
  • Activity Cliffs: Use dose-response curves in enzyme inhibition assays (e.g., acetylcholinesterase) to identify critical substituents. Data from analogs like 6-(4-fluorophenyl)piperazine derivatives suggest trifluoromethyl groups improve potency .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Assay Standardization: Control variables such as cell line passage number, serum concentration, and incubation time. For example, discrepancies in IC₅₀ values for kinase inhibition may arise from ATP concentration differences .
  • Orthogonal Validation: Confirm hits using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .
  • Meta-Analysis: Compare data from structurally related compounds (e.g., thieno[3,2-d]pyrimidines) to identify trends obscured by assay-specific noise .

Q. What computational methods predict binding modes with target enzymes?

  • Molecular Docking: Use software like AutoDock Vina to simulate interactions with active sites (e.g., PI3Kα’s ATP-binding pocket). Focus on hydrogen bonds between the piperazine nitrogen and catalytic lysine residues .
  • Molecular Dynamics (MD): Simulate ligand-protein stability over 100-ns trajectories to assess conformational flexibility. Parameters like RMSD (root-mean-square deviation) indicate binding stability .
  • Free Energy Perturbation (FEP): Quantify energy changes from substituent modifications to prioritize synthetic targets .

Q. How do structural modifications affect physicochemical properties and pharmacokinetics?

  • LogP Optimization: Introduce polar groups (e.g., hydroxyl or morpholine) to reduce lipophilicity, improving aqueous solubility. For instance, replacing methyl with methoxy in azetidine increases solubility by 2.5-fold .
  • Metabolic Stability: Piperazine N-methylation reduces CYP450-mediated oxidation, as shown in comparative microsomal stability assays (t₁/₂ increased from 15 to 45 minutes) .
  • Permeability: Use Caco-2 cell monolayers to assess passive diffusion. Azetidine’s smaller ring size enhances permeability compared to bulkier analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine
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4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine

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